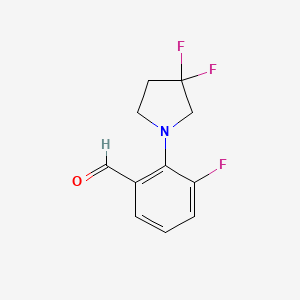
1-(4-Fluoro-2-methylphenyl)propan-1-amine
Overview
Description
1-(4-Fluoro-2-methylphenyl)propan-1-amine is a chemical compound with the CAS Number: 910398-00-4. It has a molecular weight of 167.23 . The IUPAC name for this compound is 1-(4-fluoro-2-methylphenyl)-2-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FN/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8H,6,12H2,1-2H3 . This indicates the molecular structure of the compound.It is typically stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .
Scientific Research Applications
Structural and Computational Studies
Research involving compounds related to 1-(4-Fluoro-2-methylphenyl)propan-1-amine includes studies on the X-ray structures and computational aspects of several cathinones. These studies provide insights into the chemical structure and properties of related compounds, including this compound, through techniques like FTIR, UV–Vis, and NMR spectroscopy, along with X-ray crystallography and density functional theory (DFT) methods (Nycz et al., 2011).
Antitumor Activity
Research on compounds with similar structural features to this compound includes the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide. This compound has demonstrated potential in inhibiting the proliferation of some cancer cell lines, highlighting the antitumor activities of such compounds (Hao et al., 2017).
Pharmacological Characterization
The pharmacological characterization of related compounds includes studies on 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Such studies provide insights into the receptor binding and potential therapeutic applications of related compounds in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Catalytic Applications
Research on the catalytic properties of related amines includes studies on ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene. This highlights the role of such compounds in catalysis, potentially useful in various organic synthesis processes (Samec & Bäckvall, 2002).
Synthesis of Radioligands
Investigations into the synthesis of novel fluorine-18 labeled derivatives of propargyl amine, closely related to this compound, have been conducted for potential PET radioligand applications. Such studies contribute to the development of imaging agents for visualizing monoamine oxidase B (MAO-B) activity (Nag et al., 2013).
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUROPEITPIZKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

amine](/img/structure/B1399703.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
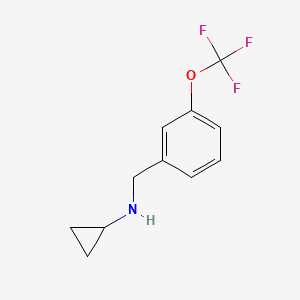
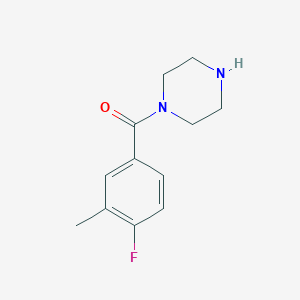
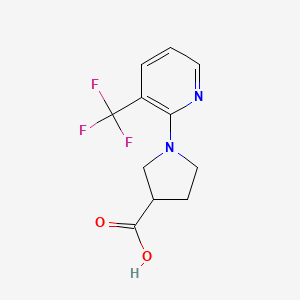
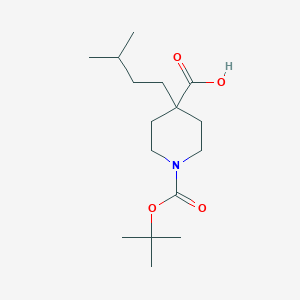
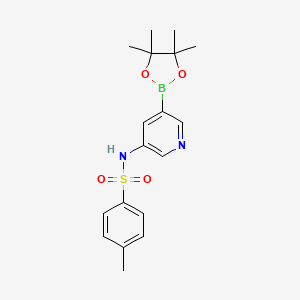
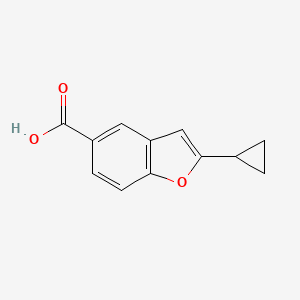

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)
